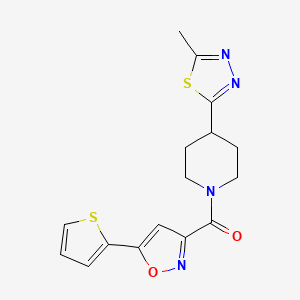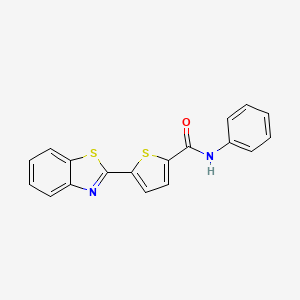
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole moiety fused with a thiophene ring and an amide linkage to a phenyl group
科学的研究の応用
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its antimicrobial and anticancer properties.
作用機序
Target of Action
Similar compounds have been found to interact withProthrombin and the Aryl hydrocarbon receptor in humans .
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets and induce changes that can lead to various biological effects .
Biochemical Pathways
Benzothiazole derivatives have been found to have anti-tubercular activity, suggesting they may affect pathways related to the growth and proliferation ofMycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, protein binding, and elimination . These properties can significantly impact the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting they may inhibit the growth and proliferation ofMycobacterium tuberculosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain functional groups can influence the fluorescence properties of benzothiazole derivatives . Additionally, the position of donor functional groups can influence optical properties such as fluorescence lifetime and fluorescence quantum yield .
Safety and Hazards
将来の方向性
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They have been actively studied as fundamental building blocks for the application in multifunctional molecular materials . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with thiophene-2-carboxylic acid derivatives. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with thiophene-2-carboxaldehyde in the presence of a base such as piperidine in ethanol.
Cyclization Reactions: Cyclization of 2-aminobenzenethiol with thiophene-2-carboxylic acid in the presence of dehydrating agents like polyphosphoric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity.
化学反応の分析
Types of Reactions
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzothiazole moiety can be reduced using hydrogenation techniques.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
類似化合物との比較
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole moiety and have similar biological activities.
N-phenylthiophene-2-carboxamides: These compounds share the thiophene and amide linkage but lack the benzothiazole moiety.
Uniqueness
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide is unique due to its combined benzothiazole and thiophene structures, which confer distinct electronic properties and biological activities .
特性
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(19-12-6-2-1-3-7-12)15-10-11-16(22-15)18-20-13-8-4-5-9-14(13)23-18/h1-11H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTKNHGMSLAVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorobenzenesulfonyl)-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2813503.png)
![Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813504.png)
![2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid](/img/structure/B2813506.png)
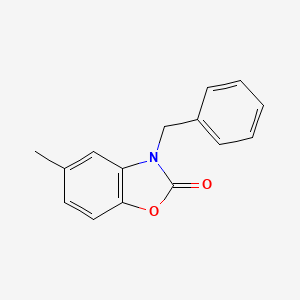
![1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B2813509.png)
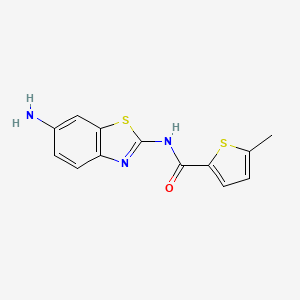
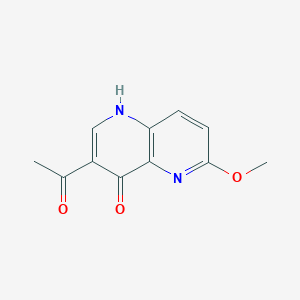
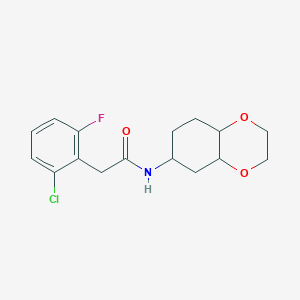

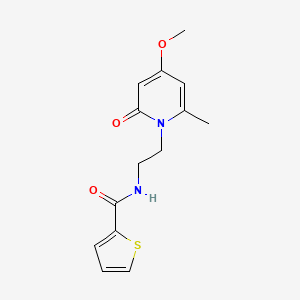
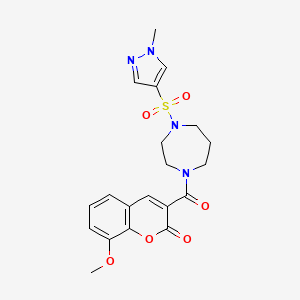
![N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813522.png)
